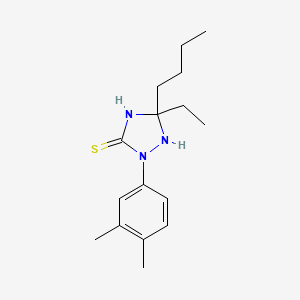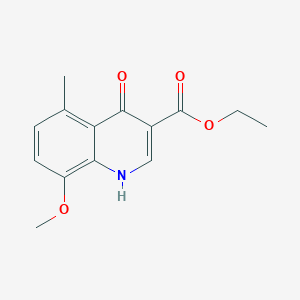![molecular formula C26H18BrNO3S2 B11602104 14-benzyl-4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B11602104.png)
14-benzyl-4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-ベンジル-4-ブロモ-11-フェニル-8-オキサ-12,16-ジチア-14-アザテトラシクロ[8.7.0.02,7.013,17]ヘプタデカ-2(7),3,5,13(17)-テトラエン-9,15-ジオンは、ユニークなテトラシクリック構造を特徴とする複雑な有機化合物です。この化合物には、ベンジル、ブロモ、フェニル、オキサ、ジチア基など、複数の官能基が含まれており、化学および科学研究のさまざまな分野で注目されています。
準備方法
合成経路および反応条件
14-ベンジル-4-ブロモ-11-フェニル-8-オキサ-12,16-ジチア-14-アザテトラシクロ[8.7.0.02,7.013,17]ヘプタデカ-2(7),3,5,13(17)-テトラエン-9,15-ジオンの合成は、通常、複数段階の有機反応を伴います。このプロセスは、コアのテトラシクリック構造の調製から始まり、ブロモ化、ベンジル化、フェニル化などの特定の反応を通じて、さまざまな官能基が導入されます。反応条件には、しばしば、触媒、制御された温度、および特定の溶媒の使用が必要で、目的の生成物が、高い収率と純度で得られることを保証します。
工業的生産方法
この化合物の工業的生産には、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用した、大規模な合成が関与する可能性があります。これには、継続的フロー反応器、自動化されたシステム、および高度な精製技術の使用が含まれ、一貫した品質とスケーラビリティが確保されます。
化学反応の分析
反応の種類
14-ベンジル-4-ブロモ-11-フェニル-8-オキサ-12,16-ジチア-14-アザテトラシクロ[8.7.0.02,7.013,17]ヘプタデカ-2(7),3,5,13(17)-テトラエン-9,15-ジオンは、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して実行できます。
置換: 求核置換反応と求電子置換反応は、それぞれ臭素とベンジル位置で起こりえます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には以下が含まれます。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
触媒: 炭素担持パラジウム、酸化白金。
溶媒: ジクロロメタン、エタノール、テトラヒドロフラン。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生じる可能性がありますが、還元はアルコールやアミンを生じる可能性があります。
科学研究への応用
14-ベンジル-4-ブロモ-11-フェニル-8-オキサ-12,16-ジチア-14-アザテトラシクロ[8.7.0.02,7.013,17]ヘプタデカ-2(7),3,5,13(17)-テトラエン-9,15-ジオンは、以下を含むいくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 特に創薬における潜在的な治療用途について調査されています。
産業: 特殊な化学物質や材料の製造において、ユニークな特性を持つものに使用されます。
科学的研究の応用
14-benzyl-4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
14-ベンジル-4-ブロモ-11-フェニル-8-オキサ-12,16-ジチア-14-アザテトラシクロ[8.7.0.02,7.013,17]ヘプタデカ-2(7),3,5,13(17)-テトラエン-9,15-ジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を変化させて、さまざまな生化学的反応を引き起こすことで、その効果を発揮する可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
- 14-ベンジル-4-クロロ-11-フェニル-8-オキサ-12,16-ジチア-14-アザテトラシクロ[8.7.0.02,7.013,17]ヘプタデカ-2(7),3,5,13(17)-テトラエン-9,15-ジオン
- 14-ベンジル-4-ヨード-11-フェニル-8-オキサ-12,16-ジチア-14-アザテトラシクロ[8.7.0.02,7.013,17]ヘプタデカ-2(7),3,5,13(17)-テトラエン-9,15-ジオン
独自性
14-ベンジル-4-ブロモ-11-フェニル-8-オキサ-12,16-ジチア-14-アザテトラシクロ[8.7.0.02,7.013,17]ヘプタデカ-2(7),3,5,13(17)-テトラエン-9,15-ジオンは、官能基とテトラシクリック構造の特定の組み合わせにより、ユニークです。
類似化合物との比較
Similar Compounds
- 14-benzyl-4-chloro-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione
- 14-benzyl-4-iodo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione
Uniqueness
14-benzyl-4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[87002,7013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione is unique due to its specific combination of functional groups and tetracyclic structure
特性
分子式 |
C26H18BrNO3S2 |
|---|---|
分子量 |
536.5 g/mol |
IUPAC名 |
14-benzyl-4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione |
InChI |
InChI=1S/C26H18BrNO3S2/c27-17-11-12-19-18(13-17)20-21(25(29)31-19)22(16-9-5-2-6-10-16)32-24-23(20)33-26(30)28(24)14-15-7-3-1-4-8-15/h1-13,20-22H,14H2 |
InChIキー |
IBVVMBLZHPMSGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C4C(C(S3)C5=CC=CC=C5)C(=O)OC6=C4C=C(C=C6)Br)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602027.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11602035.png)
![5-hexylsulfanyl-4-(4-methoxyphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11602037.png)
![5-(benzenesulfonyl)-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11602040.png)
![N-[(furan-2-yl)methyl]-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602054.png)
![2-methylpropyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602056.png)
![2-(pyrimidin-2-ylthio)-N'-{(1E)-[3-(thietan-3-yloxy)phenyl]methylene}acetohydrazide](/img/structure/B11602058.png)
![N-tert-butyl-5-(4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)-2-methylbenzenesulfonamide](/img/structure/B11602060.png)
![7-ethyl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602067.png)
![(5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11602070.png)

![(3Z)-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11602078.png)
![2-methylpropyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11602090.png)
